molecular formula C12H5BrN2 B1332548 6-Bromo-2,3-dicyanonaphthalene CAS No. 70484-02-5

6-Bromo-2,3-dicyanonaphthalene

Cat. No. B1332548
CAS RN: 70484-02-5
M. Wt: 257.08 g/mol
InChI Key: UERLNOIJNRUJKQ-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dicyanonaphthalene is a chemical compound that serves as an intermediate in various synthetic processes. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, through a series of chemical modifications that introduce bromine and cyano groups into the structure. This compound is particularly important in the synthesis of naphthalocyanine compounds and has potential applications in the pharmaceutical industry due to its structural properties .

Synthesis Analysis

The synthesis of 6-Bromo-2,3-dicyanonaphthalene involves a multi-step process starting from o-xylene. The initial step is an electrophilic aromatic substitution, followed by free radical halogenation, and finally an electrocyclic reaction. The optimization of this synthesis has been a subject of research, with improvements made by adjusting the quantity of catalyst, reaction time, and solvent volume. These optimizations have led to increased yields, up to 92.9%, and reduced production costs .

Molecular Structure Analysis

While the specific molecular structure analysis of 6-Bromo-2,3-dicyanonaphthalene is not detailed in the provided papers, related compounds such as 2-bromo-6-methoxynaphthalene have been studied using Density Functional Theory (DFT) methods. These studies include vibrational analysis through FT-IR and FT-Raman spectroscopy, as well as electronic properties assessment using Frontier Molecular Orbitals and Natural Bonding Orbitals. Such analyses help in understanding the stability, reactivity, and potential biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 6-Bromo-2,3-dicyanonaphthalene and its derivatives can be inferred from studies on similar brominated naphthalene compounds. For instance, 6-bromo-2-naphthol has been used as a starting material for the synthesis of other compounds through reactions like Baeyer–Villiger oxidation-rearrangement. The bromo and cyano groups in 6-Bromo-2,3-dicyanonaphthalene are likely to influence its reactivity in electrophilic substitution reactions and could also participate in radical-mediated reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2,3-dicyanonaphthalene can be deduced from its structure and the properties of similar compounds. For example, the presence of bromine and cyano groups is expected to increase the compound's density and boiling point compared to unsubstituted naphthalene. These substituents also affect the compound's solubility in organic solvents and its overall reactivity. The cyano groups, in particular, are electron-withdrawing, which can lead to an increase in the acidity of protons adjacent to these groups .

Scientific Research Applications

Synthesis and Optimization

  • 6-Bromo-2,3-dicyanonaphthalene has been synthesized from o-xylene through electrophilic aromatic substitution, free radical halogenation, and electrocyclic reaction. Optimal synthetic conditions, improving yield and simplifying separation, were achieved by adjusting catalyst quantities, reaction, and irradiation times (Yu Wei, 2001).

Naphthalocyanine Compounds

  • This compound serves as a key intermediate in the preparation of various naphthalocyanine compounds. Naphthalocyanines are significant due to their various applications, particularly in advanced technologies like optoelectronics and as potential pharmaceuticals (Janczak & Kubiak, 2000).

Photoinduced Electron Transfer

  • It is also utilized in photoinduced electron transfer studies. For instance, its electron transfer photochemistry was examined using fluorescence and transient absorption spectroscopy, demonstrating its utility in creating free-radical ions and its potential in photochemical reactions (Brancaleon, Brousmiche & Johnston, 1999).

Pharmaceutical and Cosmetic Applications

  • In the pharmaceutical and cosmetic industries, derivatives like 2-bromoacetyl-6-methoxynaphthalene, a chemically related compound, have been used as fluorescent labeling reagents for high-performance liquid chromatography (HPLC) analysis of bile acids and carboxylic acids in various products. This demonstrates the compound's indirect utility in quality control and analysis of complex formulations (Gatti et al., 1993; Gatti et al., 1995).

Synthesis of Arylnaphthalene Lactones

  • The compound's derivatives have been employed in the synthesis of arylnaphthalene lignan lactones. These natural products have promising anticancer and antiviral properties, highlighting the compound's role in facilitating the synthesis of medically significant substances (Eghbali, Eddy & Anastas, 2008).

Safety And Hazards

6-Bromo-2,3-dicyanonaphthalene is considered hazardous. It is toxic if swallowed and can cause skin and eye irritation . Safety measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves and eye protection, and storing it locked up .

properties

IUPAC Name

6-bromonaphthalene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrN2/c13-12-2-1-8-3-10(6-14)11(7-15)4-9(8)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERLNOIJNRUJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354840
Record name 6-Bromo-2,3-dicyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dicyanonaphthalene

CAS RN

70484-02-5
Record name 6-Bromo-2,3-naphthalenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70484-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dicyanonaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,3-dicyanonaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Zhang, C He, L Zhang, L Jiang, Y Yuan… - Journal of Porphyrins …, 2018 - World Scientific
A novel naphthalocyanine 2,11,20,29-tetrabromo-2,3-naphthalocyanine iron was synthetized. Its optical nonlinearity was investigated using the Z-scan technique. Reverse saturable …
Number of citations: 1 www.worldscientific.com
L Luan, L Ding, W Zhang, J Shi, X Yu, W Liu - Bioorganic & medicinal …, 2013 - Elsevier
A hydrophilic near-infrared (NIR) photosensitizer featuring a naphthalocyanine core and peripheral carboxylate acid groups was synthesized and characterized. Its photophysical and …
Number of citations: 49 www.sciencedirect.com
YO Yeung - 1997 - core.ac.uk
Phthalocyanine (Pc) was synthesized accidentally in 1907? Over the past few decades, this macrocyclic compound and its analogs have been extensively studied.^ Pcs are among the …
Number of citations: 0 core.ac.uk
H Ye, Q Chang, Y Wu, C He, X Zuo, J Zhou, Y Wang… - Materials Letters, 2003 - Elsevier
The optical limiting properties of the metallic naphthalocyanine with high transmission at visible range were studied by using a double-frequency ns/ps Nd:YAG laser system at 532 nm …
Number of citations: 14 www.sciencedirect.com
A GB, I SE - MEASUREMENT, 1800 - mklab-services.iti.gr
@ Page 1 ® ® @ Europaisches Patentamt 0’ European Patent Office Office européen des brevets -@ 0 366 440 A2 Publication number: EUROPEAN PATENT APPLICATION …
Number of citations: 78 mklab-services.iti.gr

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